N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzodioxin ring, a thiadiazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C19H17N5O4S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N5O4S2/c25-16(20-13-6-7-14-15(10-13)28-9-8-27-14)11-29-19-24-23-18(30-19)22-17(26)21-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,25)(H2,21,22,23,26) |
InChI Key |
CHXDMIVOVVMDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The benzodioxin and thiadiazole intermediates are then coupled using reagents like carbodiimides to form the final compound.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitro groups if present in any intermediates.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may be studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Medicinal chemistry applications could include the development of new drugs for treating diseases such as cancer, infections, or inflammatory conditions.
Industry
In industry, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with other benzodioxin or thiadiazole derivatives.
Benzodioxin Derivatives: Compounds like 1,4-benzodioxin-2-carboxylic acid.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole.
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
